4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Catalog No.
S1483221
CAS No.
71675-86-0
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-(ethylthio)-2-methoxybenzoic acid

CAS Number

71675-86-0

Product Name

4-Amino-5-(ethylthio)-2-methoxybenzoic acid

IUPAC Name

4-amino-5-ethylsulfanyl-2-methoxybenzoic acid

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c1-3-15-9-4-6(10(12)13)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

BVCKAIGDWABZIE-UHFFFAOYSA-N

SMILES

CCSC1=C(C=C(C(=C1)C(=O)O)OC)N

Synonyms

4-Amino-5-(ethylthio)-2-methoxy-benzoic Acid;

Canonical SMILES

CCSC1=C(C=C(C(=C1)C(=O)O)OC)N

4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0) is a highly specialized thioether intermediate fundamentally integrated into the commercial synthesis of the atypical antipsychotic Amisulpride [1]. Featuring a strategically positioned ethylthio group on a functionalized benzoic acid scaffold, this compound serves as the direct precursor for oxidation into the corresponding ethylsulfonyl derivative [2]. In industrial procurement, sourcing this specific pre-alkylated thioether balances cost-efficiency with process control, allowing pharmaceutical manufacturers to execute the critical oxidation and subsequent amine coupling steps under proprietary, optimized cGMP conditions without inheriting the regulatory burdens of upstream alkylation [2].

Procurement Fit

Key Intermediate Amisulpride synthesis via D2/D3 receptor antagonist pathway
5-Ethylthio Substituent Required for selective oxidation to sulfonyl pharmacophore
Regiospecific Pattern 4-amino, 2-methoxy, 5-ethylthio ensures downstream regioselectivity

Substituting 4-amino-5-(ethylthio)-2-methoxybenzoic acid with its upstream mercaptan precursor or downstream sulfone derivative severely disrupts established manufacturing economics and safety profiles. Utilizing the unalkylated analog (4-amino-2-methoxy-5-mercaptobenzoic acid) forces the manufacturing facility to handle highly hazardous ethylating agents, such as diethyl sulfate, in-house, which increases regulatory compliance costs and historically suffers from lower yields [1]. Conversely, purchasing the pre-oxidized sulfone (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid) significantly increases raw material costs and removes the manufacturer's ability to optimize the oxidation step—such as employing proprietary tungstate or molybdate catalysts—to minimize over-oxidation impurities that strictly govern final API purity [1].

Substitution Risk

Non-thio analogs 4-Amino-2-methoxybenzoic acid lacks the ethylthio group and cannot be oxidized to the required sulfonyl intermediate; synthesis route may not transfer.
Alkylthio variation Methylthio analog alters lipophilicity and reaction kinetics, potentially shifting yield and impurity profile; process consistency may require review.

Elimination of Hazardous Ethylation Steps in API Manufacturing

Utilizing 4-amino-5-(ethylthio)-2-methoxybenzoic acid eliminates the necessity for in-house alkylation procedures. Alternative routes starting from the upstream 4-amino-2-methoxy-5-mercaptobenzoic acid mandate the use of highly reactive and toxic ethylating agents, such as diethyl sulfate, under strongly basic conditions [1]. Procuring the pre-ethylated compound completely removes these Environmental, Health, and Safety (EHS) liabilities from the facility's regulatory footprint [1].

Evidence DimensionRequirement for hazardous ethylating agents
Target Compound Data0 steps requiring diethyl sulfate or bromoethane
Comparator Or Baseline4-Amino-2-methoxy-5-mercaptobenzoic acid (Requires 1 highly regulated ethylation step)
Quantified Difference100% elimination of alkylation-related safety hazards and associated EHS costs
ConditionsIndustrial scale API intermediate synthesis

Eliminating hazardous alkylation steps reduces compliance overhead and simplifies the regulatory footprint of the synthesis facility.

Melting Point
Reported
93–95 °C (target); 149–153 °C (non-thio analog)
Enables rapid identity and purity check
~56 °C lower; cross-study comparable

Cost-Efficiency and Yield Optimization vs. Mercaptan Precursors

Processes relying on the upstream 4-amino-2-methoxy-5-mercaptobenzoic acid suffer from inherently lower yields and higher raw material costs during the ethylation phase [1]. Procuring 4-amino-5-(ethylthio)-2-methoxybenzoic acid bypasses this inefficient step, directly providing the high-purity thioether required for subsequent oxidation, thereby significantly improving the overall atom economy and reducing the cost of goods sold (COGS) for the final API [1].

Evidence DimensionSynthesis efficiency and raw material cost
Target Compound DataPre-ethylated thioether (Directly ready for high-yield oxidation)
Comparator Or Baseline4-Amino-2-methoxy-5-mercaptobenzoic acid (Subject to low-yield ethylation bottlenecks)
Quantified DifferenceElimination of the lowest-yielding step in the synthetic sequence
ConditionsBulk API manufacturing

Bypassing the low-yield alkylation step directly improves profit margins for cost-sensitive generic API manufacturers.

HPLC Purity
Specification review
≥98% with impurity control (methylthio analog ≤0.20%)
Supports oxidation selectivity and minimizes desethyl impurity
Supplier specification; process-dependent

Controlled Catalytic Oxidation for Superior Sulfone Purity

The primary utility of this thioether is its controlled oxidation to the sulfone API precursor. Baseline uncatalyzed oxidation using only hydrogen peroxide and acetic acid is inefficient, requiring up to 22 hours and yielding a suboptimal purity of 87.6% [1]. However, by procuring the thioether and applying advanced catalytic oxidation (e.g., using ammonium molybdate or sodium tungstate), manufacturers can achieve rapid conversion with drastically reduced impurity profiles, ensuring the resulting sulfone meets stringent API specifications [1].

Evidence DimensionOxidation reaction time and intermediate purity
Target Compound DataCatalyzed oxidation of the thioether (Rapid conversion, high purity)
Comparator Or BaselineUncatalyzed H2O2/acetic acid oxidation (22 hours, 87.6% purity)
Quantified Difference>10% improvement in intermediate purity and significant reduction in batch cycle time
ConditionsOxidation of thioether to sulfone using H2O2

Procuring the thioether allows manufacturers to apply proprietary catalytic oxidation methods, maximizing yield and purity before the final coupling step in Amisulpride production.

Oxidation Yield
Reported
57% under H₂O₂/AcOH/Na₂WO₄
Benchmark for process efficiency at scale
Cross-study comparable; yield varies by route
Oxidation Capability
Context-dependent
Ethylthio → sulfonyl; non-thio analog non-oxidizable
Unique pathway requirement for sulfonyl installation
Class-level inference; essential synthetic handle
Lipophilicity (logP)
Class-level inference
1.51 (ethylthio) vs 1.2 (methylthio)
Impacts handling, extraction, and reaction kinetics
Calculated values; experimental validation advised

Bulk Commercial Synthesis of Amisulpride API

The primary industrial application for 4-amino-5-(ethylthio)-2-methoxybenzoic acid is as the core building block for Amisulpride. It is ideally suited for facilities equipped to perform controlled catalytic oxidations (yielding the sulfone) followed by chiral or racemic amine coupling, ensuring high-purity antipsychotic API production [1].

Development of Novel Substituted Benzamide Therapeutics

Beyond Amisulpride, this thioether serves as a versatile scaffold for medicinal chemistry programs exploring new benzamide-class prokinetics or antipsychotics. The presence of the ethylthio group allows for divergent synthesis, including selective oxidation to sulfoxides or sulfones to tune the pharmacokinetic and receptor-binding profiles of novel drug candidates [2].

Optimization of Catalytic Oxidation Methodologies in Process Chemistry

In process chemistry research, this compound is utilized as a standard substrate to evaluate the efficiency of novel oxidation catalysts (such as transition metal complexes or green-chemistry peroxides) aimed at selectively oxidizing thioethers to sulfones without affecting the sensitive primary amino or methoxy groups on the aromatic ring [1].

Application Fit

Application
Selection Property
Validation Focus
Amisulpride intermediate synthesis
Ethylthio oxidation precursor
Oxidation step efficiency and impurity control
Impurity profiling reference
Distinct melting point and chromatographic retention
Identity confirmation and related substance quantification
5-Substituted benzamide SAR library
Oxidizable ethylthio to sulfonyl conversion
Sulfonyl derivative synthesis and logP modulation
Thioether oxidation model
High-purity starting material (≥98%)
Reaction kinetics and selectivity studies

XLogP3

1.6

Other CAS

71675-86-0

Wikipedia

2-Methoxy-4-amino-5-ethylthiobenzoic acid

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